molecular formula C10H17N3O3 B6195453 tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate CAS No. 207924-86-5

tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate

Cat. No.: B6195453
CAS No.: 207924-86-5
M. Wt: 227.3
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Description

tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a diazo group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction often requires the use of organic solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its diazo group can act as a photoaffinity label, allowing researchers to investigate binding sites and molecular interactions .

Medicine: In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves its interaction with molecular targets through its diazo group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .

Comparison with Similar Compounds

Uniqueness: The presence of the diazo group in tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate makes it unique compared to other tert-butyl carbamates.

Properties

CAS No.

207924-86-5

Molecular Formula

C10H17N3O3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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